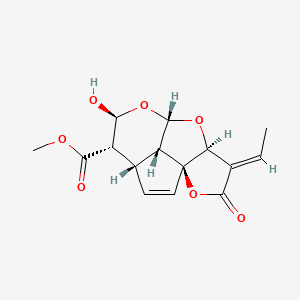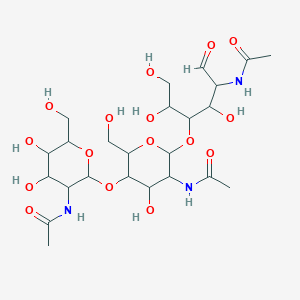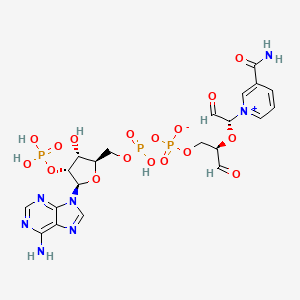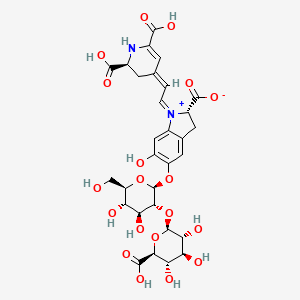
Amaranthin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amaranthin is a homodimeric lectin first discovered in the seeds of Amaranthus caudatus. It serves as a model for the family of this compound-like lectins, which are proteins that can recognize and bind reversibly with specific mono- or oligosaccharides . These lectins have been purified and characterized from plant species belonging to the Amaranthaceae family. This compound domains are widely distributed in plants and are involved in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: Amaranthin can be extracted from the seeds of Amaranthus caudatus using various extraction methods. One common method involves the use of sodium alginate-coated hollow glass microspheres modified with 3-aminopropyltrimethoxysilane for the separation and enrichment of this compound . This method allows for the efficient extraction of this compound from complex samples.
Industrial Production Methods: In industrial settings, this compound is often extracted using water-based methods compliant with U.S. Food and Drug Administration guidelines. These methods involve the use of leafy vegetables from the Amaranthus species, which are known for their extensive pigmentation patterns . The extracted this compound can then be purified and used for various applications.
化学反応の分析
Types of Reactions: Amaranthin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form oxidized derivatives such as argentianin and celosianin .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ascorbic acid, which is used to prepare crude pigment extracts from plant sources . Other reagents include carbon dots, which are used in fluorescence nanosensors for the selective and sensitive detection of this compound .
Major Products Formed: The major products formed from the reactions involving this compound include various oxidized derivatives and pigment extracts. These products have significant applications in food and beverage industries as natural colorants .
科学的研究の応用
Amaranthin has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound for studying lectin-carbohydrate interactions.
Biology: this compound-like proteins play a role in the stress response of plants.
Medicine: this compound has potential therapeutic applications due to its antioxidant and antihypertensive properties.
作用機序
Amaranthin exerts its effects through its ability to bind specifically to carbohydrates. This binding is facilitated by its lectin domains, which recognize and interact with specific sugar molecules . In the context of its antihypertensive properties, this compound inhibits enzymes in the Renin-Angiotensin-Aldosterone system, thereby modulating blood pressure .
類似化合物との比較
- Betacyanin
- Betaxanthin
- Argentianin
- Celosianin
Amaranthin stands out due to its specific carbohydrate-binding properties and its role in plant stress responses, making it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C30H34N2O19 |
|---|---|
分子量 |
726.6 g/mol |
IUPAC名 |
(2S)-5-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate |
InChI |
InChI=1S/C30H34N2O19/c33-8-17-18(35)20(37)24(51-29-22(39)19(36)21(38)23(50-29)28(46)47)30(49-17)48-16-6-10-5-14(27(44)45)32(13(10)7-15(16)34)2-1-9-3-11(25(40)41)31-12(4-9)26(42)43/h1-3,6-7,12,14,17-24,29-30,33,35-39H,4-5,8H2,(H5,34,40,41,42,43,44,45,46,47)/t12-,14-,17+,18+,19-,20-,21-,22+,23-,24+,29-,30+/m0/s1 |
InChIキー |
ATSKDYKYMQVTGH-POBNKHOBSA-N |
SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
異性体SMILES |
C\1[C@H](NC(=C/C1=C/C=[N+]2[C@@H](CC3=CC(=C(C=C32)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
正規SMILES |
C1C(NC(=CC1=CC=[N+]2C(CC3=CC(=C(C=C32)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C(=O)[O-])C(=O)O)C(=O)O |
同義語 |
amaranthin betacyanin amaranthin pigment |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


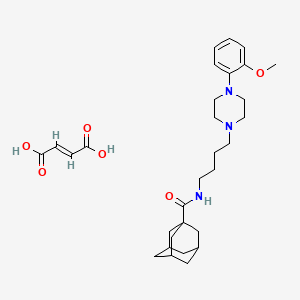
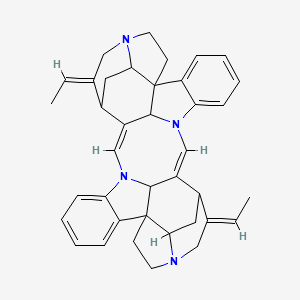
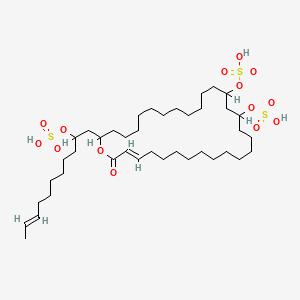
![(2R)-2-naphthalen-1-yl-1-[(E)-3-phenylprop-2-enyl]piperidine](/img/structure/B1234725.png)
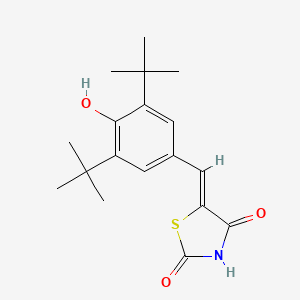


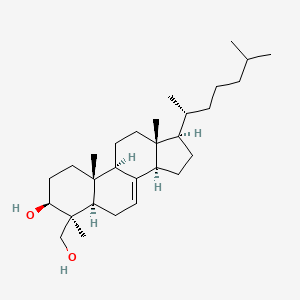
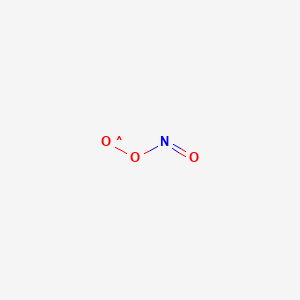

![Picrasa-3,16-dione, 11,20-epoxy-1,11,12-trihydroxy-15-[(4-methyl-1-oxo-3-nonenyl)oxy]-, [1beta,11beta,12alpha,15.beta(E)]-](/img/structure/B1234735.png)
